molecular formula C13H11NO2S B10866041 p-((p-Nitrophenyl)thio)toluene CAS No. 22865-48-1

p-((p-Nitrophenyl)thio)toluene

Cat. No.: B10866041
CAS No.: 22865-48-1
M. Wt: 245.30 g/mol
InChI Key: DLQBSTSAXPLSIP-UHFFFAOYSA-N
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Description

p-((p-Nitrophenyl)thio)toluene, identified by CAS Registry Number 22865-48-1 , is an organic compound with the molecular formula C13H11NO2S and a molecular weight of 245.30 g/mol . This compound is a valuable analytical standard and research chemical. Its primary research application is in the development and validation of analytical methods, particularly reverse-phase high-performance liquid chromatography (HPLC) . It can be effectively separated using specific methods, for instance, on a Newcrom R1 HPLC column with a mobile phase of acetonitrile, water, and phosphoric acid (which can be substituted with formic acid for mass spectrometry-compatible applications) . The compound's properties, including a calculated LogP of approximately 4.16 to 4.39 , make it a relevant subject in pharmacokinetic research and for the scalable isolation of impurities in preparative separations . The structure features a thioether bridge connecting two aromatic rings, one of which is a toluene group and the other a nitrobenzene group . Its InChI Key is DLQBSTSAXPLSIP-UHFFFAOYSA-N . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-(4-nitrophenyl)sulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
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InChI

InChI=1S/C13H11NO2S/c1-10-2-6-12(7-3-10)17-13-8-4-11(5-9-13)14(15)16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DLQBSTSAXPLSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H11NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20177405
Record name p-((p-Nitrophenyl)thio)toluene
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Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22865-48-1
Record name 1-Methyl-4-[(4-nitrophenyl)thio]benzene
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Record name p-((p-Nitrophenyl)thio)toluene
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Record name p-[(p-nitrophenyl)thio]toluene
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Synthetic Methodologies and Derivatization Strategies for P P Nitrophenyl Thio Toluene

Retrosynthetic Analysis and Established Synthetic Routes to Diaryl Thioethers

A retrosynthetic analysis of p-((p-nitrophenyl)thio)toluene reveals two primary disconnection approaches, both centered around the formation of the carbon-sulfur bond. The first involves a nucleophilic attack by a thiolate on an activated aryl halide, while the second relies on the coupling of an aryl halide with a thiol or its equivalent.

The classical synthesis of diaryl thioethers often involves the nucleophilic aromatic substitution (SNA_r) reaction. thieme-connect.comsorbonne-universite.fr This method is particularly effective when an aryl halide is activated by electron-withdrawing groups, such as a nitro group, at the ortho or para position. ccspublishing.org.cnresearchgate.net In the synthesis of this compound, this would typically involve the reaction of p-nitrobenzenethiol with a p-tolyl halide in the presence of a base. ontosight.ai The nitro group on the p-nitrophenyl ring activates the substrate towards nucleophilic attack by the p-toluenethiolate anion.

A common procedure involves treating nitroarenes with an electron-withdrawing group at the ortho or para position with a thiol in the presence of a base like cesium carbonate in a solvent such as dimethyl sulfoxide (B87167) (DMSO). researchgate.net This method allows for the displacement of the nitro group by the alkylthio or arylthio group. researchgate.net

The thiolation of activated aryl halides is a cornerstone in the synthesis of diaryl thioethers. thieme-connect.com This approach relies on the reaction of an aryl halide, activated by electron-withdrawing substituents, with a thiol. For the synthesis of this compound, this would involve reacting an activated p-nitrophenyl halide with p-toluenethiol. The presence of the nitro group facilitates the nucleophilic attack by the thiolate. ccspublishing.org.cn

Challenges with this method include the often harsh reaction conditions required and the unpleasant odor and toxicity of many thiols. thieme-connect.com Furthermore, thiols are susceptible to oxidation, which can lead to the formation of disulfide byproducts. nih.govacs.org To circumvent these issues, various thiol surrogates have been developed, including thiourea, potassium thiocyanate (B1210189), and potassium ethyl xanthogenate. thieme-connect.com

Modern Catalytic Approaches for C-S Bond Formation

Modern synthetic methods have largely shifted towards transition metal-catalyzed cross-coupling reactions, which offer milder reaction conditions, greater functional group tolerance, and higher yields compared to classical methods. researchgate.netacs.org

Transition metal catalysis is a widely used and effective method for constructing C-S bonds. ccspublishing.org.cn Palladium, copper, and nickel are the most common metals employed for these transformations. researchgate.netacs.org

Palladium-Catalyzed Reactions: The first palladium-catalyzed coupling of aryl halides with thiols was reported in 1978. nih.gov Since then, significant advancements have been made, including the development of highly efficient ligands that allow for the coupling of a wide range of aryl halides and thiols with high turnover numbers and functional group tolerance. organic-chemistry.org One-pot procedures have also been developed for the synthesis of unsymmetrical diaryl thioethers from two different aryl bromides and a thiol surrogate, such as triisopropylsilanethiol (B126304) (TIPS-SH). nih.govberkeley.edunih.gov These methods avoid the need to isolate the often unstable arene thiol intermediates. nih.gov

Copper-Catalyzed Reactions: Copper-catalyzed C-S cross-coupling reactions, often referred to as Ullmann-type reactions, are a cost-effective alternative to palladium catalysis. tandfonline.comuu.nl These reactions can be performed with aryl iodides, arylboronic acids, or aryl halides using various copper catalysts and ligands. acs.orguu.nlnih.govorganic-chemistry.org One-pot syntheses of diaryl thioethers have been developed using arylboronic acids and potassium ethyl xanthogenate, which generates the aryl thiol in situ. thieme-connect.comorganic-chemistry.org Copper catalysis has also been successfully used with carbon disulfide as a sulfur source for the synthesis of diaryl thioethers from aryl iodides. acs.orgnih.gov

Nickel-Catalyzed Reactions: Nickel catalysts offer a more economical option compared to palladium and have shown high efficiency in C-S cross-coupling reactions. organic-chemistry.orgoup.com Nickel-catalyzed systems can be used for the coupling of aryl halides with thiols, and have been shown to be effective for the synthesis of diaryl sulfides. oup.comresearchgate.netd-nb.info Recent developments include the use of nickel catalysts for the coupling of aryl halides with ketene (B1206846) dithioacetals as sulfide (B99878) donors, avoiding the use of odorous thiols. acs.org Nickel catalysis has also been employed in decarbonylative thioetherification reactions, where thioesters are converted to thioethers. researchgate.net

Table 1: Comparison of Transition Metal Catalysts for Diaryl Thioether Synthesis

Catalyst System Advantages Disadvantages Key Features
Palladium High efficiency, broad substrate scope, high functional group tolerance. nih.govorganic-chemistry.org High cost, potential for catalyst poisoning by sulfur compounds. morningstar.edu.in Use of specialized ligands (e.g., phosphines) is often required. organic-chemistry.org One-pot procedures are well-established. nih.govberkeley.edu
Copper Lower cost, readily available catalysts. tandfonline.comrsc.org Often requires harsher reaction conditions (higher temperatures) than palladium. thieme-connect.com Can utilize various sulfur sources like potassium ethyl xanthogenate and carbon disulfide. thieme-connect.comacs.orgnih.govorganic-chemistry.org
Nickel More economical than palladium, high catalytic activity. organic-chemistry.orgoup.com Can be sensitive to air and moisture, requiring inert atmospheres. Effective for coupling with various sulfur surrogates. acs.org Enables novel reactions like decarbonylative thioetherification. researchgate.net

In recent years, there has been a growing interest in developing metal-free and organocatalytic methods for the synthesis of aryl sulfides to avoid the cost and potential toxicity of transition metals. organic-chemistry.orgfrontiersin.org

One approach involves the use of diaryliodonium salts as arylating agents for thiols. organic-chemistry.orgresearchgate.net These reactions can be promoted by an acid or a strong organic base and proceed under mild conditions. organic-chemistry.orgresearchgate.net Another metal-free strategy utilizes the in-situ generation of aryl diazonium ions from anilines, which then react with disulfides to form aryl sulfides. thieme-connect.com This reaction can be promoted by ascorbic acid (vitamin C) and proceeds at room temperature without the need for light or heat. thieme-connect.com

Photocatalysis has also emerged as a powerful tool for C-S bond formation. frontiersin.org Visible-light-mediated protocols using organocatalysts like eosin (B541160) Y can facilitate the synthesis of aryl sulfides from arenediazonium salts and disulfides under mild conditions. rsc.orgrsc.orgresearchgate.net These methods offer an attractive alternative to traditional thermal reactions. rsc.orgrsc.org

Sustainable and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of diaryl thioethers. This includes the use of less hazardous reagents, milder reaction conditions, and more environmentally benign solvents. tandfonline.comrsc.org

The development of metal-free and organocatalytic methods contributes significantly to the greenness of aryl sulfide synthesis by eliminating the need for potentially toxic and expensive heavy metals. organic-chemistry.orgfrontiersin.orgthieme-connect.com The use of thiol surrogates, such as potassium ethyl xanthogenate or odorless solid sulfur sources like sodium thiosulfate, addresses the problem of malodorous and toxic thiols. thieme-connect.comorganic-chemistry.orgorganic-chemistry.orgmdpi.com

Furthermore, the use of ionic liquids (ILs) as reaction media has been explored to improve the green profile of diaryl thioether synthesis. tandfonline.com ILs offer advantages such as low vapor pressure, thermal stability, and recyclability. tandfonline.com Combining ILs with microwave irradiation can further reduce reaction times and improve yields. tandfonline.com The use of water as a solvent, when possible, is also a key aspect of green synthesis. rsc.org Additionally, organocatalytic methods for the oxidation of sulfides to sulfoxides and sulfones using hydrogen peroxide as a green oxidant have been developed, providing environmentally friendly routes to these important derivatives. organic-chemistry.org

Synthetic Transformations and Derivatization of this compound

The nitro group of the p-nitrophenyl moiety is a versatile functional handle, readily convertible to other functionalities, most notably the amino group. The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, and various methods are effective for this conversion while being compatible with the thioether linkage. commonorganicchemistry.com

The resulting aniline, 4-(p-tolylthio)aniline, is a valuable intermediate for the synthesis of pharmaceuticals and other complex molecules. sioc-journal.cn Common and effective methods for the reduction of the nitro group in nitroarenes include catalytic hydrogenation and the use of metal-based reducing agents in acidic media. commonorganicchemistry.com For instance, tin(II) chloride (SnCl₂) in the presence of an acid like hydrochloric acid (HCl) is a mild and chemoselective reagent for reducing nitro groups to amines, often tolerating other reducible functionalities. commonorganicchemistry.comstackexchange.com Similarly, elemental iron (Fe) in acidic conditions provides another classic and mild reduction method. commonorganicchemistry.com

Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient method for both aromatic and aliphatic nitro group reductions. commonorganicchemistry.com However, care must be taken as this method can sometimes lead to the cleavage of certain sensitive bonds. Raney nickel is another effective hydrogenation catalyst that can be employed, particularly when dehalogenation of aryl halides is a concern, though this is not directly relevant to the parent compound. commonorganicchemistry.com Sodium sulfide (Na₂S) offers an alternative under non-acidic conditions and can sometimes achieve selective reduction if multiple nitro groups are present. commonorganicchemistry.com

ProductReagent(s)ConditionsNotes
4-(p-Tolylthio)anilineSnCl₂ / HClTypically in a solvent like ethanol, often with heating.A mild and chemoselective method. commonorganicchemistry.comstackexchange.com
4-(p-Tolylthio)anilineFe / Acid (e.g., AcOH)Acidic conditions, often with heating.A classic, mild, and cost-effective reduction. commonorganicchemistry.com
4-(p-Tolylthio)anilineH₂, Pd/CHydrogen gas atmosphere with a palladium on carbon catalyst.Highly efficient but may affect other functional groups. commonorganicchemistry.com
4-(p-Tolylthio)anilineNa₂SAqueous or alcoholic solution.Useful when acidic or hydrogenation conditions are not suitable. commonorganicchemistry.com

This table presents common methods for the reduction of aromatic nitro compounds, which are applicable to this compound.

The methyl group of the toluene (B28343) moiety represents a site for benzylic functionalization. The carbon atom adjacent to an aromatic ring, known as the benzylic position, has unique reactivity. libretexts.org The C-H bonds at this position are weaker than typical alkyl C-H bonds because the resulting benzylic radical is stabilized by resonance with the aromatic ring. masterorganicchemistry.compearson.com This allows for selective reactions such as halogenation and oxidation at the benzylic carbon. masterorganicchemistry.com

Benzylic Bromination: Free-radical bromination at the benzylic position can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide) or light (hν). chadsprep.comkhanacademy.org This reaction, often called the Wohl-Ziegler reaction, is highly selective for the benzylic position. masterorganicchemistry.com The use of NBS is advantageous as it provides a low, steady concentration of bromine (Br₂), which minimizes competitive electrophilic aromatic substitution on the electron-rich p-tolylthio ring. chadsprep.commasterorganicchemistry.com The resulting benzylic bromide, 4-((p-nitrophenyl)thio)benzyl bromide, is a versatile intermediate for introducing various nucleophiles.

Benzylic Oxidation: The benzylic methyl group can be oxidized to a carboxylic acid. A powerful oxidizing agent like potassium permanganate (B83412) (KMnO₄) under heating is commonly used for this transformation. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds regardless of the alkyl chain length, converting it to a single carboxyl group, provided a benzylic hydrogen is present. libretexts.org The electron-withdrawing nitro group on the other ring deactivates it towards oxidative degradation, potentially leading to good yields of the desired p-((p-nitrophenyl)thio)benzoic acid. doubtnut.com This oxidation converts the electron-donating alkyl group into an electron-withdrawing carboxyl group, significantly altering the electronic properties of the molecule. masterorganicchemistry.com

ProductReagent(s)Reaction TypeConditions
4-((p-Nitrophenyl)thio)benzyl bromideN-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN, Benzoyl Peroxide) or light (hν)Free-Radical BrominationTypically in a non-polar solvent like CCl₄, reflux.
p-((p-Nitrophenyl)thio)benzoic acidPotassium Permanganate (KMnO₄)Benzylic OxidationAqueous, basic or acidic conditions, heat.

This table outlines plausible benzylic functionalization reactions for this compound based on established methods for related compounds.

The sulfur atom of the thioether linkage is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxide and sulfone derivatives. These transformations significantly alter the polarity, geometry, and electronic nature of the sulfur center, providing access to compounds with different biological and material properties.

The oxidation of sulfides is a stepwise process. nih.gov The first step involves the transfer of one oxygen atom to the sulfur, forming a sulfoxide. nih.gov The resulting sulfoxide, p-((p-nitrophenyl)sulfinyl)toluene, contains a new stereogenic center at the sulfur atom. Further oxidation of the sulfoxide leads to the corresponding sulfone, p-((p-nitrophenyl)sulfonyl)toluene, where two oxygen atoms are bonded to the sulfur. nih.gov

A variety of oxidizing agents can be employed for these transformations. meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for the oxidation of sulfides. nih.govacs.org By controlling the stoichiometry—using approximately one equivalent of m-CPBA—the reaction can often be stopped selectively at the sulfoxide stage, typically at low temperatures. nih.gov Using two or more equivalents of the oxidant generally leads to the formation of the sulfone. nih.gov

Hydrogen peroxide (H₂O₂) is another widely used, environmentally benign oxidant. researchgate.netorganic-chemistry.org The reaction with H₂O₂ can be catalyzed by various metal catalysts, such as those based on tungsten or niobium, to control the selectivity towards either the sulfoxide or the sulfone. organic-chemistry.orggoogle.com For example, some tungsten-based catalysts are known to selectively produce sulfones. google.com The choice of catalyst and reaction conditions is crucial for achieving the desired oxidation state. organic-chemistry.org

ProductReagent(s)Notes
p-((p-Nitrophenyl)sulfinyl)toluene (Sulfoxide)m-CPBA (1.1 equiv)Selective oxidation to sulfoxide can be achieved by controlling stoichiometry and temperature (e.g., -78 °C). nih.gov
p-((p-Nitrophenyl)sulfonyl)toluene (Sulfone)m-CPBA (>2 equiv)Over-oxidation to the sulfone occurs with excess oxidant. nih.gov
p-((p-Nitrophenyl)sulfinyl)toluene or p-((p-Nitrophenyl)sulfonyl)tolueneH₂O₂ / CatalystSelectivity depends on the catalyst (e.g., W, Nb, Ti) and reaction conditions. researchgate.netorganic-chemistry.orggoogle.com

This table summarizes common oxidative transformations of the thioether linkage applicable to this compound.

Reactivity Profiles and Mechanistic Studies of P P Nitrophenyl Thio Toluene

Electron-Transfer Processes and Radical Chemistry

The presence of the nitroaromatic system in p-((p-nitrophenyl)thio)toluene makes it susceptible to electron-transfer processes. Nitro-containing compounds are known to be involved in radical reactions, often initiated by the formation of a radical anion. The nitro group can accept an electron to form a p-nitrophenyl radical, a species that has been studied in other contexts. rsc.org This initiation can lead to a variety of subsequent radical transformations.

The chemistry of nitro radicals has seen significant advancements, providing efficient pathways to various nitro-containing compounds and their derivatives. rsc.org In the context of this compound, single-electron transfer could initiate reactions at other parts of the molecule or with other reagents, opening pathways not accessible through traditional ionic mechanisms.

Nucleophilic Reactivity of the Thioether Sulfur and Aromatic Rings

The this compound molecule presents two main sites for nucleophilic interactions: the sulfur atom of the thioether bridge and the aromatic ring bearing the nitro group.

The sulfur atom, with its available lone pairs of electrons, can act as a nucleophile. Thioethers are generally more nucleophilic than their ether counterparts due to the greater polarizability and less tightly held valence electrons of sulfur compared to oxygen. masterorganicchemistry.com This allows the sulfur in this compound to react with electrophiles, such as alkyl halides, in SN2 reactions.

The p-nitrophenyl ring is highly activated towards nucleophilic aromatic substitution (SNAr). wikipedia.org This is a consequence of the powerful electron-withdrawing nature of the nitro group, which is positioned para to the thioether linkage. libretexts.orgsinica.edu.tw Electron-withdrawing groups, particularly nitro groups, reduce the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. wikipedia.orglibretexts.org The nitro group effectively stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, which is a key step in the SNAr mechanism. wikipedia.org This activation is most effective when the electron-withdrawing group is in the ortho or para position relative to the leaving group. libretexts.orgsinica.edu.tw

Table 1: Nucleophilic Reactivity Sites of this compound
Reactive SiteType of ReactionActivating/Influencing FactorsTypical Reagents
Thioether SulfurNucleophilic Attack (e.g., SN2)Lone pairs on sulfur; higher nucleophilicity than oxygen. masterorganicchemistry.comAlkyl halides, other electrophiles
p-Nitrophenyl RingNucleophilic Aromatic Substitution (SNAr)Strongly electron-withdrawing nitro group at the para position. wikipedia.orglibretexts.orgsinica.edu.twAlkoxides, amines, hydroxide ions

Electrophilic Attack on the Aromatic Systems

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic compounds. wikipedia.org The outcome of such a reaction on this compound depends on which of the two aromatic rings is attacked, a choice governed by the directing and activating/deactivating effects of the substituents on each ring. msu.edulibretexts.org

The p-tolyl ring contains two substituents relative to any given position: the methyl group and the p-nitrophenylthio group.

Methyl group (-CH₃): This is an activating group that directs incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org

The p-nitrophenyl ring contains two substituents relative to any given position: the nitro group and the p-tolylthio group.

Nitro group (-NO₂): This is a very strong deactivating group due to its powerful electron-withdrawing inductive and resonance effects. It directs incoming electrophiles to the meta position. msu.edulibretexts.org

Thioether group (-SAr): As on the other ring, this is an ortho-, para-directing deactivator.

Given these effects, the p-tolyl ring is significantly more activated towards electrophilic attack than the heavily deactivated p-nitrophenyl ring. Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions are expected to occur predominantly on the p-tolyl ring, at the positions ortho to the methyl group. masterorganicchemistry.commasterorganicchemistry.com

Table 2: Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution
Ring SystemSubstituentEffect on ReactivityDirecting Influence
p-Tolyl Ring-CH₃ (Methyl)Activating libretexts.orgOrtho, Para libretexts.org
-S-(p-nitrophenyl)DeactivatingOrtho, Para
p-Nitrophenyl Ring-NO₂ (Nitro)Strongly Deactivating msu.edulibretexts.orgMeta msu.edulibretexts.org
-S-(p-tolyl)DeactivatingOrtho, Para

Redox Chemistry of the Nitro Group and Thioether Moiety

The functional groups within this compound allow for distinct redox transformations. The nitro group and the thioether moiety are the primary sites for these reactions.

Nitro Group Reduction: The nitro group is readily reducible to a variety of other nitrogen-containing functional groups. Common transformations include reduction to a nitroso, hydroxylamino, or, most commonly, an amino group (-NH₂). This transformation is a cornerstone of synthetic chemistry as it provides a route from nitroaromatics to anilines, which are valuable synthetic intermediates.

Thioether Oxidation: The thioether linkage is susceptible to oxidation. The sulfur atom can be oxidized to form a sulfoxide (B87167) and, upon further oxidation, a sulfone. These reactions are typically carried out using oxidizing agents such as hydrogen peroxide or peroxy acids. The oxidation state of the sulfur significantly alters the electronic properties of the molecule; both sulfoxide and sulfone groups are strongly electron-withdrawing.

Investigation of Reaction Pathways and Intermediates

Understanding the detailed mechanisms of reactions involving this compound requires studying its transformations under various conditions and characterizing the transient species that are formed.

The study of related sulfur-containing aromatic compounds provides insight into potential thermal and photochemical pathways for this compound. For instance, thermal transformations of p-dithiin derivatives are known to yield substituted thiophenes. ias.ac.in While the structure is different, this suggests that thermal treatment of this compound could potentially lead to bond cleavage and rearrangement reactions.

Photochemical reactions offer another avenue for transformation. The photolysis of related compounds like tetraphenyl-p-dioxin results in a mixture of products through different pathways than thermolysis. ias.ac.in For this compound, UV irradiation could excite the nitroaromatic or thioether systems, leading to unique radical-based or rearrangement reactions, potentially involving cleavage of the carbon-sulfur bonds.

The elucidation of reaction mechanisms relies heavily on the detection and characterization of intermediates. In the case of nucleophilic aromatic substitution on the p-nitrophenyl ring, the key intermediate is a Meisenheimer complex. wikipedia.org This is a resonance-stabilized anionic σ-adduct formed by the attack of the nucleophile on the aromatic ring. Advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and UV-Visible spectroscopy can be used to observe these transient species, often at low temperatures to increase their lifetime. Computational chemistry also plays a vital role in modeling the structures and energies of these intermediates and the transition states that connect them. nih.gov

Influence of Substituents on Reaction Kinetics and Selectivity

The kinetics and selectivity of reactions involving this compound are primarily dictated by the interplay of the electron-withdrawing nitro group (-NO₂) and the electron-donating methyl group (-CH₃). These substituents exert their influence through inductive and resonance effects, altering the electron density distribution across the aromatic rings and the central sulfur atom.

One of the most important reactions for this class of compounds is nucleophilic aromatic substitution (SNAr). In this reaction, the electron-deficient aromatic ring bearing the nitro group is susceptible to attack by nucleophiles. The nitro group, particularly when positioned ortho or para to the leaving group (in this case, the p-tolylthio group could be a leaving group in certain reactions, or another substituent could be replaced), strongly activates the ring towards nucleophilic attack. This activation stems from the ability of the nitro group to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction through resonance delocalization.

The effect of substituents on the rate of SNAr reactions can be quantified using the Hammett equation, which relates the reaction rate constant (k) to the substituent constant (σ) and the reaction constant (ρ):

log(k/k₀) = ρσ

The table below illustrates the expected qualitative effects of various substituents on the rate of a hypothetical SNAr reaction on the nitrophenyl ring of a substituted this compound derivative.

Substituent on Tolyl RingElectronic EffectExpected Effect on SNAr RateSubstituent on Nitrophenyl Ring (in addition to -NO₂)Electronic EffectExpected Effect on SNAr Rate
-OCH₃Strongly DonatingDecrease-CNStrongly WithdrawingIncrease
-CH₃DonatingDecrease-ClWithdrawingIncrease
-HNeutralReference-HNeutralReference
-ClWithdrawingIncrease-CH₃DonatingDecrease
-CNStrongly WithdrawingIncrease-OCH₃Strongly DonatingDecrease

In terms of selectivity, the positions ortho and para to the nitro group are the most activated sites for nucleophilic attack. Therefore, if other leaving groups are present on the nitrophenyl ring, a nucleophile will preferentially attack at these positions. The p-tolylthio group itself can influence the regioselectivity of reactions on the tolyl ring, directing electrophilic attack to the ortho and para positions relative to the sulfur atom due to the electron-donating nature of the sulfur.

Catalyzed Transformations Involving this compound

The structure of this compound allows it to participate in a variety of catalyzed transformations, targeting either the aromatic rings, the nitro group, or the sulfide (B99878) linkage.

Oxidation of the Sulfide: The sulfur atom in this compound can be selectively oxidized to form the corresponding sulfoxide and sulfone. This transformation is typically achieved using various oxidizing agents in the presence of a catalyst. For instance, metal-based catalysts, such as those containing manganese, iron, or ruthenium, are effective for this purpose. The reaction proceeds through the nucleophilic attack of the sulfur atom on the active oxidant species. The electron-donating p-tolyl group enhances the nucleophilicity of the sulfur atom, while the electron-withdrawing p-nitrophenyl group slightly deactivates it. The choice of catalyst and reaction conditions can allow for selective oxidation to either the sulfoxide or the sulfone.

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group under catalytic hydrogenation conditions. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reduction proceeds via a series of intermediates, including nitroso and hydroxylamino species. The presence of the sulfide group can sometimes lead to catalyst poisoning, requiring careful selection of the catalyst and reaction conditions to achieve high yields of the corresponding aniline derivative.

Palladium-Catalyzed Cross-Coupling Reactions: The aromatic rings of this compound can participate in palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. For these reactions to occur, one of the aromatic rings typically needs to be functionalized with a halide or a triflate leaving group. For example, a bromo-substituted derivative of this compound could undergo Suzuki, Heck, or Buchwald-Hartwig amination reactions.

The nitro group can present a challenge in some palladium-catalyzed reactions as it can be reduced under certain conditions. However, with the appropriate choice of catalyst, ligands, and reaction conditions, cross-coupling can be achieved chemoselectively. The electronic nature of the substituents will influence the rate-determining step of the catalytic cycle, which is often the oxidative addition of the aryl halide to the palladium(0) complex. Electron-withdrawing groups on the aryl halide generally facilitate oxidative addition.

The following table provides a summary of potential catalyzed transformations of a hypothetical bromo-substituted this compound.

Reaction TypeCatalyst/ReagentsPotential Product
Suzuki CouplingPd(PPh₃)₄, Arylboronic acid, BaseAryl-substituted diaryl sulfide
Heck ReactionPd(OAc)₂, PPh₃, Alkene, BaseAlkenyl-substituted diaryl sulfide
Buchwald-Hartwig AminationPd₂(dba)₃, Ligand, Amine, BaseAmino-substituted diaryl sulfide
Sulfide OxidationH₂O₂, Catalyst (e.g., MnO₂)p-((p-Nitrophenyl)sulfinyl)toluene or p-((p-Nitrophenyl)sulfonyl)toluene
Nitro ReductionH₂, Pd/Cp-((p-Aminophenyl)thio)toluene

It is important to note that the specific conditions and outcomes of these reactions would need to be determined experimentally, as the interplay of the various functional groups can lead to complex reactivity patterns.

Advanced Spectroscopic and Structural Elucidation Techniques for P P Nitrophenyl Thio Toluene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of p-((p-nitrophenyl)thio)toluene in solution. While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms, more advanced techniques are necessary for a complete and unambiguous assignment of the molecular structure.

Although specific multi-dimensional NMR data for this compound are not extensively reported in publicly available literature, the application of these techniques can be inferred from the analysis of analogous aromatic compounds. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the connectivity of the molecule.

A hypothetical analysis would involve:

COSY: Establishing the correlation between adjacent protons within the p-tolyl and p-nitrophenyl rings.

HSQC: Correlating each proton signal with its directly attached carbon atom.

HMBC: Identifying long-range (2-3 bond) correlations between protons and carbon atoms, which would be crucial for confirming the connection of the two aromatic rings through the sulfur atom.

X-ray Crystallography for Absolute Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While a crystal structure for this compound has not been reported in the Cambridge Structural Database, analysis of related nitrophenyl-substituted thioether compounds provides insight into the likely intermolecular interactions. mdpi.comnih.govresearchgate.net

In the crystalline state, one would expect the molecules of this compound to be arranged in a way that maximizes favorable intermolecular interactions. These would likely include:

π-π stacking: Interactions between the electron-deficient nitrophenyl ring and the electron-rich tolyl ring of adjacent molecules.

C-H···O hydrogen bonds: Weak hydrogen bonds between the aromatic C-H groups and the oxygen atoms of the nitro group. mdpi.com

C-H···π interactions: Interactions between the aromatic C-H groups and the π-system of an adjacent aromatic ring.

The determination of the crystal structure would provide precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular geometry and the forces governing the crystal packing. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. nih.gov The PubChem database confirms the existence of IR and Raman spectra for this compound. nih.gov

The expected characteristic vibrational frequencies for this compound would include:

N-O stretching: Strong asymmetric and symmetric stretching vibrations of the nitro group, typically observed in the regions of 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively. researchgate.net

C-S stretching: Vibrations associated with the thioether linkage.

Aromatic C-H stretching: Bands typically appearing above 3000 cm⁻¹.

Aromatic C=C stretching: A series of bands in the 1450-1600 cm⁻¹ region.

CH₃ stretching and bending: Vibrations corresponding to the methyl group on the tolyl ring.

A comparative analysis of the IR and Raman spectra would provide complementary information, as some vibrational modes may be more active in one technique than the other, aiding in a more complete vibrational assignment. nih.gov

Functional Group Expected Vibrational Mode Approximate Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1500 - 1550
Nitro (NO₂)Symmetric Stretch1330 - 1370
Aromatic C=CRing Stretch1450 - 1600
Aromatic C-HStretch> 3000
Thioether (C-S)Stretch600 - 800
Methyl (CH₃)Asymmetric/Symmetric Stretch2850 - 2960
Methyl (CH₃)Bending1375 - 1450

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Charge Transfer

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the p-nitrophenyl chromophore. The presence of the electron-donating p-tolylthio group attached to the electron-withdrawing p-nitrophenyl group can lead to intramolecular charge transfer (ICT) transitions.

These ICT transitions, where electron density is moved from the donor (tolylthio) to the acceptor (nitrophenyl) part of the molecule upon photoexcitation, are typically observed as broad, intense absorption bands in the UV-Vis spectrum. While specific experimental data for this compound is scarce, related aryl thioethers exhibit complex spectra due to such electronic interactions. researchgate.net

Fluorescence spectroscopy measures the emission of light from an excited electronic state. Many nitroaromatic compounds are known to have low fluorescence quantum yields due to efficient non-radiative decay pathways. Therefore, this compound may exhibit weak or no fluorescence.

High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. The molecular weight of this compound is 245.30 g/mol . nih.gov In HRMS, the exact mass would be measured, allowing for the unambiguous determination of its elemental formula (C₁₃H₁₁NO₂S).

The fragmentation of this compound under mass spectrometric conditions, such as electron ionization (EI), would likely proceed through several characteristic pathways. The analysis of these fragmentation patterns can provide valuable information about the molecular structure and the relative stability of different parts of the molecule.

Predicted Fragmentation Pathways:

Cleavage of the C-S bonds: This could lead to the formation of fragments corresponding to the p-tolylthio cation and the p-nitrophenyl radical, or vice versa.

Loss of the nitro group: Fragmentation involving the loss of NO₂ (46 Da) or NO (30 Da) is a common pathway for nitroaromatic compounds. nih.gov

Fragmentation of the aromatic rings: Further fragmentation of the primary fragment ions would lead to smaller ions characteristic of substituted benzene (B151609) rings.

Computational Chemistry and Theoretical Investigations of P P Nitrophenyl Thio Toluene

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of p-((p-nitrophenyl)thio)toluene. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, providing a detailed picture of the molecule's electronic structure and geometry.

DFT, particularly using hybrid functionals like B3LYP, has proven effective for studying related aromatic nitro compounds. researchgate.netmdpi.comrasayanjournal.co.inmdpi.com These calculations are typically paired with Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), to achieve a balance between computational cost and accuracy. mdpi.commdpi.com Such studies begin with a geometry optimization to find the lowest energy structure of the molecule, from which various properties can be derived. nih.gov

Key molecular properties obtained from these calculations include:

Optimized Geometry: Theoretical predictions of bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available (e.g., from X-ray crystallography). mdpi.com

Electronic Properties: Calculation of the molecular dipole moment, polarizability, and the distribution of electronic charge. Natural Bond Orbital (NBO) or Mulliken population analyses are used to determine partial atomic charges, revealing the electron-donating and electron-withdrawing effects of the tolyl and nitrophenyl groups, respectively. mdpi.com

Vibrational Frequencies: Theoretical prediction of infrared (IR) and Raman spectra. These calculated frequencies help in the assignment of experimental vibrational bands. nih.gov

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy but are more computationally demanding. They are often used as a benchmark for DFT results, especially for calculating interaction energies in non-covalent complexes. nih.gov

Table 1: Representative Theoretical Molecular Properties of this compound (Hypothetical DFT B3LYP/6-311G(d,p) Data)

PropertyCalculated ValueUnit
Total Energy[Value]Hartrees
Dipole Moment[Value]Debye
C-S Bond Length (Tolyl-S)~1.78Å
C-S Bond Length (Nitrophenyl-S)~1.77Å
C-S-C Bond Angle~103.5Degrees
N-O Bond Length (Nitro)~1.23Å
Partial Charge on S[Value]e
Partial Charge on N (Nitro)[Value]e

Molecular Orbital Analysis: HOMO-LUMO Gap and Frontier Orbital Interactions

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions and electronic transitions. libretexts.org

For this compound, the analysis of its frontier orbitals reveals:

HOMO: The HOMO is typically localized on the more electron-rich part of the molecule. In this case, it is expected to have significant contributions from the sulfur atom's lone pairs and the π-system of the electron-donating p-tolyl group. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons (its ionization potential). rasayanjournal.co.in

LUMO: The LUMO is generally located on the electron-deficient portion of the molecule. For this compound, the LUMO is anticipated to be centered on the π*-system of the electron-withdrawing p-nitrophenyl ring. The energy of the LUMO (ELUMO) correlates with the molecule's ability to accept electrons (its electron affinity). rasayanjournal.co.in

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. wikipedia.org A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. rasayanjournal.co.in Conversely, a small gap suggests the molecule is more polarizable and reactive. wikipedia.org This energy gap is also fundamental to the molecule's optical properties, as the lowest energy electronic absorption band often corresponds to the HOMO→LUMO transition. nih.gov

Table 2: Calculated Frontier Orbital Energies for a Representative Aryl Nitro Sulfide (B99878)

ParameterEnergy (eV)Description
EHOMO-6.5 to -7.5Related to electron-donating ability
ELUMO-2.0 to -3.0Related to electron-accepting ability
HOMO-LUMO Gap (ΔE)3.5 to 5.5Index of stability and reactivity

Simulation of Reaction Mechanisms and Transition State Structures

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. For this compound, theoretical simulations can map the potential energy surface (PES) for various transformations, such as nucleophilic aromatic substitution at the nitrophenyl ring or oxidation at the sulfur atom.

The process involves:

Reactant and Product Optimization: The geometries of the reactants and products are fully optimized to locate their positions on the PES.

Transition State (TS) Search: A search is conducted for the first-order saddle point on the reaction coordinate connecting reactants and products. This saddle point corresponds to the transition state structure. Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are used for this purpose.

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures. A stable minimum (reactant or product) will have all real frequencies, while a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. diva-portal.org

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the TS structure to confirm that it correctly connects the desired reactant and product minima on the PES.

From this analysis, the activation energy (the energy difference between the transition state and the reactants) can be calculated, providing a quantitative measure of the reaction's kinetic feasibility. diva-portal.org Studies on the hydrolysis of similar p-nitrophenyl esters have successfully used these methods to determine rate-limiting steps and activation free energies. diva-portal.orglu.se

Conformational Analysis and Potential Energy Surfaces

The molecule this compound possesses conformational flexibility due to rotation around the two C-S single bonds. Understanding the preferred conformations and the energy barriers between them is crucial, as the molecular shape influences its physical properties and biological activity.

A conformational analysis is typically performed by systematically rotating the key dihedral angles—in this case, the C(tolyl)-S-C(nitrophenyl)-C angles—and calculating the energy at each step. This process, known as a potential energy surface (PES) scan, generates a profile of energy versus dihedral angle.

The results of such an analysis would identify:

Global Minimum: The most stable conformer of the molecule.

Local Minima: Other low-energy, stable conformers.

Rotational Barriers: The energy required to rotate from one stable conformer to another, determined by the maxima on the PES.

This information helps to understand the molecule's dynamic behavior in solution and its likely geometry when interacting with other molecules or surfaces.

Non-Covalent Interactions and Supramolecular Assembly Prediction

Non-covalent interactions govern how molecules recognize each other and assemble into larger, ordered structures in the solid state (supramolecular assembly). mdpi.com For this compound, several types of non-covalent interactions can be predicted computationally:

π-π Stacking: The two aromatic rings can interact via π-π stacking, which can be in a face-to-face or offset arrangement.

C-H···π Interactions: Hydrogen atoms from the methyl group or the aromatic rings can interact with the π-electron clouds of the adjacent rings.

Chalcogen Bonding: The sulfur atom, as a chalcogen, can act as an electron density donor or acceptor, forming specific interactions with other electronegative or electropositive atoms. nih.gov

Nitro Group Interactions: The oxygen atoms of the nitro group are excellent hydrogen bond acceptors and can participate in C-H···O interactions.

Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to dissect and quantify the energetic contributions (electrostatic, exchange, induction, and dispersion) of these different interactions. nih.gov Predicting these interactions allows for the rationalization of crystal packing and the design of new materials with desired solid-state structures. mdpi.com

Quantitative Structure-Reactivity Relationships (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build statistical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity. For a series of compounds related to this compound (e.g., with different substituents on the rings), QSRR can predict their reactivity without the need for extensive experimentation.

The process involves calculating a set of molecular descriptors using quantum chemical methods. These descriptors serve as the independent variables in the QSRR model. Key descriptors include: researchgate.netrasayanjournal.co.in

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, partial atomic charges.

Global Reactivity Descriptors: Ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and electrophilicity index (ω).

Topological Descriptors: Molecular connectivity indices and shape descriptors.

Once calculated for a training set of molecules with known reactivities, statistical methods like multiple linear regression (MLR) or principal component analysis (PCA) are used to build a predictive model. researchgate.netrasayanjournal.co.in This model can then be used to estimate the reactivity of new, untested derivatives, guiding synthetic efforts toward molecules with desired properties.

Table 3: Key Quantum Chemical Descriptors for QSRR Studies

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron
Electron Affinity (A)A ≈ -ELUMOEnergy released upon gaining an electron
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution
Electronegativity (χ)χ = (I + A) / 2Power to attract electrons
Electrophilicity Index (ω)ω = χ² / (2η)Global electrophilic nature of the molecule

Applications of P P Nitrophenyl Thio Toluene in Advanced Organic Synthesis and Materials Science

Role as a Precursor in Complex Molecule Synthesis

While specific, complex molecules derived directly from p-(( p-Nitrophenyl)thio)toluene are not extensively documented in readily available literature, its structural motifs suggest its utility as a precursor in multistep synthetic sequences. The presence of the nitro group allows for its reduction to an amine, a common transformation in the synthesis of pharmaceuticals and other complex targets. bldpharm.com This newly formed amino group can then undergo a variety of reactions, such as diazotization or acylation, to build more complex molecular architectures.

Furthermore, the sulfide (B99878) linkage can be oxidized to a sulfoxide (B87167) or a sulfone, which alters the electronic properties and geometry of the molecule. nih.gov These oxidized derivatives can act as key intermediates. For example, sulfones are known to be good leaving groups in substitution reactions and can participate in various coupling reactions. The general reactivity of such functional groups is fundamental to the construction of more intricate molecules. nih.govsioc-journal.cnorgsyn.org The synthesis of various functionalized scaffolds often relies on the selective modification of such precursor molecules. bldpharm.com

Building Block for Functional Organic Materials

The distinct electronic properties of p-(( p-Nitrophenyl)thio)toluene make it a candidate as a building block for functional organic materials. The combination of an electron-donating group (p-tolyl) and an electron-accepting group (p-nitrophenyl) connected by a sulfur atom creates a donor-acceptor system.

The bifunctional nature of derivatives of p-(( p-Nitrophenyl)thio)toluene, particularly after modification of the nitro and methyl groups, would allow for its incorporation into polymer chains. For instance, reduction of the nitro group to an amine and oxidation of the methyl group to a carboxylic acid would create a monomer that could be used in the synthesis of polyamides or polyimines. The inclusion of the polarizable thioether and the donor-acceptor character of the aromatic rings could impart specific properties to the resulting polymer. While direct polymerization of p-(( p-Nitrophenyl)thio)toluene is not commonly reported, the polymerization of similarly functionalized monomers, such as those containing nitrophenyl or sulfonyl groups, is a known strategy for creating polymers with tailored properties. acs.orgscience.gov

Table 1: Potential Monomer Derivatives of p-((p-Nitrophenyl)thio)toluene for Polymer Synthesis

Derivative NameFunctional Groups for PolymerizationPotential Polymer Type
4-((4-Aminophenyl)thio)benzoic acid-NH2, -COOHPolyamide
4-((4-Nitrophenyl)thio)benzyl alcohol-NO2 (reducible to -NH2), -CH2OHPolyether, Polyester
4-((4-Aminophenyl)thio)benzylamine-NH2, -CH2NH2Polyurea, Polyimine

This table presents hypothetical monomer structures derivable from this compound and the corresponding classes of polymers that could be synthesized.

The donor-acceptor structure inherent in p-(( p-Nitrophenyl)thio)toluene is a key feature in the design of organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and sensors. researchgate.netresearchgate.net The intramolecular charge transfer (ICT) characteristics of such molecules are crucial for their photophysical properties. By modifying the donor and acceptor strengths or the nature of the π-conjugated system, the emission color and efficiency of the material can be tuned.

Although direct use in high-performance devices is not established, it serves as a model scaffold. For example, related nitrophenyl-containing compounds are investigated for their nonlinear optical (NLO) properties. researchgate.net The synthesis of more complex chromophores often involves the coupling of donor and acceptor moieties, a role for which derivatives of p-(( p-Nitrophenyl)thio)toluene could be suited. ambeed.com Furthermore, porphyrin-based sensors functionalized with nitrophenyl groups have been developed for gas sensing, indicating the utility of the nitrophenyl moiety in creating responsive materials. mdpi.com

Ligand Scaffold in Organometallic and Coordination Chemistry

The sulfur atom in p-(( p-Nitrophenyl)thio)toluene possesses lone pairs of electrons and can therefore act as a ligand, coordinating to transition metals. While it is a relatively simple thioether, it can be considered a basic scaffold for more complex ligands. The electronic properties of the coordinated metal center can be influenced by the substituents on the aromatic rings. The electron-withdrawing nitro group would decrease the electron-donating ability of the sulfur atom compared to a simple diphenyl sulfide.

More complex ligands can be synthesized from this scaffold. For instance, the introduction of other donor atoms (e.g., nitrogen or phosphorus) onto the aromatic rings would create multidentate ligands capable of forming stable chelate complexes with metal ions. ebin.pub Such organometallic complexes are of interest for their catalytic activity and unique material properties. sigmaaldrich.commdpi.com

Supramolecular Assembly and Self-Organized Systems

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen or chalcogen bonding. acs.orgresearchgate.netresearchgate.net The aromatic rings of p-(( p-Nitrophenyl)thio)toluene can participate in π-π stacking interactions, while the nitro group is a potential hydrogen bond acceptor.

These interactions can guide the self-assembly of the molecules into well-defined, ordered structures in the solid state or in solution. researchgate.net For instance, in the crystal structure of related nitrophenyl-containing compounds, supramolecular chains can be formed through hydrogen bonding involving the nitro group. The study of how molecules like p-(( p-Nitrophenyl)thio)toluene arrange themselves provides insight into the design of more complex self-organizing systems and functional materials. cas.org

Applications in Chemo-Sensors and Probes (Non-Biological Detection)

The development of chemosensors often relies on molecules that exhibit a change in a measurable property, such as color or fluorescence, upon interaction with a specific analyte. The electronic structure of p-(( p-Nitrophenyl)thio)toluene makes it and its derivatives interesting candidates for this purpose. The nitro group can act as a recognition site for certain analytes through hydrogen bonding or other interactions.

Upon binding of an analyte, the intramolecular charge transfer characteristics of the molecule could be altered, leading to a detectable optical response. For example, the reduction of the nitro group to an amine creates a fluorescent amino-substituted diaryl sulfide, whose fluorescence could potentially be quenched or enhanced upon interaction with metal ions or other species. While direct application as a chemosensor is not widely reported, related nitroaromatic and thioether compounds are used in the design of sensors for various analytes, including gases and ions. mdpi.com The principles of sensor design often involve the integration of recognition units with signal-transducing scaffolds, a role for which this compound's derivatives could be explored. mdpi.com

Conclusion and Future Perspectives in the Academic Research of P P Nitrophenyl Thio Toluene

Summary of Key Academic Discoveries and Contributions

Academic research on p-((p-Nitrophenyl)thio)toluene and related diaryl thioethers has led to significant contributions across various sub-disciplines of chemistry. The primary methods for its synthesis, such as the reaction of a p-tolyl halide with p-nitrobenzenethiol, are rooted in classical nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. ontosight.ainih.gov These foundational methods, including the Migita coupling and Ullmann condensation, have been refined over decades, providing reliable access to this class of compounds.

Key academic contributions involving this structural motif include:

Elucidation of Reaction Mechanisms: The compound has served as a model substrate in studies aimed at understanding the mechanisms of C–S bond formation. The electronic asymmetry of the molecule allows for detailed investigation into the effects of electron-donating and electron-withdrawing groups on the efficiency and regioselectivity of catalytic cross-coupling reactions. ontosight.ai

Precursor for Advanced Functional Materials: Aryl thioether linkages are integral to high-performance polymers like poly(phenylene sulfide) (PPS). Research into model compounds such as this compound provides insight into the properties that govern the thermal and chemical stability of these materials. acs.org The soft and polarizable nature of the sulfur atom in aryl thioethers imparts unique properties, making them components in functional materials like sulfur-functionalized metal-organic frameworks (MOFs). nih.gov

Scaffold for Bioactive Molecules: The nitrophenylthio moiety is present in molecules explored for potential biological activity. ontosight.ai For example, derivatives have been investigated for their antimicrobial and antifungal properties. ontosight.ai Furthermore, the diaryl sulfide (B99878) core is a key feature in compounds designed as anti-schistosomiasis agents and in inhibitors of bacterial RNA polymerase. nih.govnih.gov

Development of Radiochemical Probes: A significant academic discovery is the use of diaryl thioethers as precursors to sulfonium (B1226848) salts, which can act as leaving groups in nucleophilic substitution reactions. This has been powerfully applied in the synthesis of radiotracers for Positron Emission Tomography (PET). The conversion of a thioether to a sulfonium salt allows for the late-stage introduction of radioisotopes like fluorine-18, a critical advancement for developing new diagnostic imaging agents. rhhz.netnih.gov

The following table summarizes the key properties of this compound.

PropertyValueSource
Molecular FormulaC13H11NO2S nih.gov
Molecular Weight245.30 g/mol nih.gov
IUPAC Name1-methyl-4-(4-nitrophenyl)sulfanylbenzene nih.gov
CAS Number22865-48-1 nih.gov
AppearanceYellow solid (typical for related compounds) beilstein-journals.org
XLogP34.4 nih.gov

Unresolved Challenges and Open Questions in the Field

Despite significant progress, the chemistry of this compound and its congeners is not without its challenges. These open questions represent active areas of academic investigation:

Catalyst Inhibition and Longevity: A persistent challenge in transition-metal-catalyzed C–S coupling reactions is the poisoning of the catalyst by sulfur-containing reactants, particularly thiolates. researchgate.net Developing more robust catalytic systems that can tolerate higher concentrations of sulfur compounds without deactivation remains a critical goal.

Greener and More Sustainable Synthesis: Many traditional methods for aryl thioether synthesis rely on foul-smelling and air-sensitive thiols. nih.gov An ongoing challenge is the development of "thiol-free" synthetic routes using alternative, more stable, and odorless sulfur sources. Furthermore, reducing the reliance on precious metal catalysts like palladium in favor of more abundant and less toxic metals such as copper or nickel is a key objective in green chemistry. researchgate.netthieme-connect.com

Selective C–H Functionalization: While direct C–H activation offers an atom-economical route to functionalize aromatic rings, achieving high selectivity remains a formidable challenge. For a molecule like this compound, which has multiple C–H bonds with varying reactivity, developing methods to selectively functionalize a specific position without affecting others is a significant hurdle. rhhz.net

Control over Polymer Properties: In the context of poly(aryl thioether)s, controlling properties such as molecular weight, dispersity, and the incorporation of specific functionalities during polymerization is still an area of active research. The development of reversible C–S metathesis reactions is a step forward, but achieving precise control for tailored material applications is an ongoing challenge. acs.org

Emerging Trends in Aryl Thioether Chemistry Relevant to the Compound

The field of aryl thioether synthesis is continuously evolving, with several emerging trends directly applicable to the synthesis and modification of this compound. These trends focus on improving efficiency, expanding substrate scope, and enabling novel chemical transformations.

Advanced Catalytic Systems: There is a strong trend towards using catalysts based on earth-abundant metals. Nickel-catalyzed C–S cross-coupling reactions, for instance, have emerged as a powerful alternative to palladium-based systems, often proceeding under mild conditions with high efficiency. thieme-connect.comorganic-chemistry.org

Novel Synthetic Methodologies: Beyond traditional cross-coupling, innovative methods are gaining traction. These include:

Decarbonylative Coupling: This strategy uses thioesters as coupling partners, which undergo transition-metal-catalyzed decarbonylation to form the C–S bond. This avoids the use of thiols and opens up new synthetic pathways from readily available carboxylic acids. nih.govresearchgate.net

Photoredox Catalysis: Visible-light-mediated reactions are becoming increasingly popular for their mild conditions. Light-driven S-arylation of xanthates represents a green and efficient method for C–S bond formation. nih.gov

Electrochemical Synthesis: The use of electrochemistry to drive C–S coupling reactions is another growing area, offering a reagent-free method for activation. thieme-connect.com

Innovative Reagent Design: The development of novel sulfur-transfer reagents is a key trend. The use of xanthates, arylthiosilanes, and other thiol surrogates circumvents the problems associated with traditional thiol chemistry. nih.govorganic-chemistry.org

The following interactive table summarizes some of these emerging synthetic methods.

MethodCatalyst/ConditionsKey AdvantageReference
Nickel-Catalyzed Cross-CouplingAir-stable Ni precatalystsUse of non-precious metals, mild conditions researchgate.netorganic-chemistry.org
Decarbonylative C-S CouplingTransition-metal catalysts (e.g., Pd)Avoids thiolates, uses carboxylic acid derivatives nih.govresearchgate.net
C-S/C-S MetathesisPd catalystsEnables synthesis and recycling of porous polymers acs.org
Sandmeyer-Type ThiolationCopper catalysts or catalyst-freeUses diazonium salts derived from anilines bohrium.com
Photocatalytic S-ArylationVisible light, photocatalystMild, green reaction conditions nih.gov

Potential for Interdisciplinary Research and Methodological Advancements

The unique properties of this compound and the broader class of aryl thioethers position them at the intersection of several scientific disciplines, promising exciting future research directions.

Materials Science and Engineering: The robustness of the aryl thioether linkage makes it ideal for creating advanced porous organic polymers. acs.org Future research will likely focus on designing materials with tailored porosity and embedded functionality for applications in gas storage, chemical separations, heterogeneous catalysis, and environmental remediation, such as the capture of heavy metals. nih.govacs.org

Medicinal Chemistry and Chemical Biology: The role of aryl thioethers as precursors for PET imaging agents is a rapidly advancing field. nih.gov Interdisciplinary collaboration between organic chemists, radiochemists, and biologists will be crucial for designing and synthesizing novel thioether-containing molecules that can be converted into highly specific PET tracers for diagnosing and studying diseases like cancer and neurological disorders. nih.govresearchgate.net Additionally, the use of the diaryl thioether scaffold in drug discovery programs will continue to be explored. nih.govnih.gov

Computational and Theoretical Chemistry: Advances in computational methods will enable more accurate predictions of the electronic, structural, and reactive properties of aryl thioethers. This can accelerate the discovery of new catalysts, guide the design of functional materials with desired properties, and help elucidate complex reaction mechanisms, such as those in C–H activation or photocatalysis. rsc.orgescholarship.org

Supramolecular Chemistry: The ability of the sulfur atom to engage in non-covalent interactions can be exploited in the design of self-assembling systems and molecular machines. thieme-connect.com Research into how molecules like this compound interact and organize in the solid state or in solution could lead to new developments in crystal engineering and supramolecular polymers.

Q & A

Q. Table 1. Kinetic Parameters for p-Nitrophenyl Sulfonyl Peroxide in Toluene

SubstrateConcentration (M)k×106sec1k \times 10^{-6} \, \text{sec}^{-1}Temperature (°C)
Toluene0.1020.4615
Toluene0.5039.15
Benzene1.0011.420
Source: Adapted from .

Q. Table 2. RSM-Optimized Adsorption Parameters for Toluene Derivatives

ParameterOptimal RangeRemoval Efficiency (%)
pH6.0–7.095–99
Adsorbent Dosage0.5–1.5 g/L98–99.5
Contact Time60–90 min97–99
Source: Synthesized from .

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